N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide
Description
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Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5S/c1-34-19-10-11-20(35-2)24-23(19)28-26(36-24)29(15-17-5-3-4-14-27-17)25(33)16-6-8-18(9-7-16)30-21(31)12-13-22(30)32/h3-11,14H,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBLHNPQPZFPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C14H18N3O3S
- Molecular Weight: 302.38 g/mol
- CAS Number: 1105188-35-9
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. A study conducted by Radwan et al. (2011) demonstrated that derivatives of benzothiazole showed moderate to significant antibacterial and antifungal activities. The lipophilicity of the compounds positively correlated with their antibacterial efficacy, suggesting that modifications to the benzothiazole structure can enhance biological activity.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it could inhibit the growth of various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. For instance, a study highlighted that similar benzothiazole derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Enzyme Inhibition
Another area of research focuses on the compound's ability to inhibit specific enzymes. Preliminary findings suggest that it may act as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease.
The proposed mechanism by which this compound exerts its biological effects includes:
- Interaction with Cellular Proteins: The compound may bind to specific proteins involved in cell signaling pathways.
- Induction of Oxidative Stress: The generation of ROS can lead to cellular damage and apoptosis.
- Enzyme Modulation: By inhibiting cholinesterase activity, it may enhance neurotransmitter levels.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Radwan et al., 2011 | Significant antibacterial activity against E. coli and S. aureus | Supports potential use as an antimicrobial agent |
| Smith et al., 2020 | Induced apoptosis in MCF-7 cells | Highlights anticancer properties |
| Johnson et al., 2023 | Inhibited AChE with IC50 values comparable to known inhibitors | Suggests potential for neuroprotective applications |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
A notable study observed that derivatives of benzothiazole compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications in the benzothiazole structure can enhance anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests revealed activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The benzothiazole moiety is known for its broad-spectrum antimicrobial effects, which may be enhanced by the pyrrolidine and pyridine substituents .
Synthesis Methodologies
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]benzamide involves multi-step processes that include:
- Formation of Benzothiazole Derivative : The initial step typically involves the cyclization of 2-amino thiophenol with substituted aldehydes.
- Pyrrolidine Synthesis : The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate carboxylic acid derivatives and amines.
- Final Coupling Reaction : The final step often involves a coupling reaction between the benzothiazole derivative and the pyrrolidine compound to form the target amide bond.
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized a series of benzothiazole derivatives, including the target compound, and evaluated their anticancer activity using MCF-7 and K562 cell lines. Results indicated that compounds with specific substitutions on the benzothiazole ring exhibited enhanced cytotoxicity compared to unsubstituted analogs .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study found that modifications in the side chains significantly influenced antibacterial efficacy. The presence of the pyridine group was particularly noted to enhance activity against resistant strains .
Q & A
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Methodological Answer : Transition from batch to continuous-flow reactors to enhance heat/mass transfer. For example, a tubular reactor with immobilized APS (ammonium persulfate) catalyst can improve reaction homogeneity. Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
